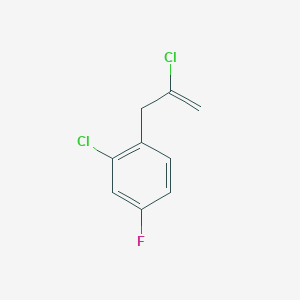

2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-chloroprop-2-enyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(12)5-9(7)11/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFSARDUDHRYSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=C(C=C1)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Unsaturated Systems Research

Halogenated unsaturated systems are a cornerstone of modern organic chemistry, finding applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms into an unsaturated carbon framework can profoundly influence the molecule's reactivity, stability, and biological activity. Research in this area often focuses on the development of novel synthetic methodologies for the selective introduction of halogens and the exploration of the unique chemical transformations that these compounds can undergo.

The subject compound, 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene, is a member of the subclass of dihalogenated phenylpropenes. These molecules are of particular interest due to the presence of multiple reactive sites, which can be selectively targeted in chemical synthesis. The interplay between the electronic effects of the halogens on the aromatic ring and the reactivity of the halogenated propene side chain makes these compounds challenging yet rewarding targets for synthesis and methodological development.

Overview of the Compound S Structural Features and Their Chemical Significance

The chemical behavior of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene is dictated by its distinct structural features: a 2-chloro-4-fluorophenyl group, a carbon-carbon double bond, and two chlorine atoms on the propene chain, one vinylic and one allylic.

The 2-chloro-4-fluorophenyl Group: The presence of two different halogen atoms on the phenyl ring introduces significant electronic and steric effects. Both chlorine and fluorine are electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directing due to the lone pairs of electrons that can be donated through resonance. The steric bulk of the chlorine atom at the ortho position can influence the conformation of the molecule and the accessibility of adjacent reactive sites.

The 1-Propene Chain: The double bond is a site of potential reactivity, amenable to addition reactions. The chlorine atom attached to the double bond (a vinylic chloride) is generally unreactive in nucleophilic substitution reactions under standard conditions. In contrast, the chlorine atom on the carbon adjacent to the double bond (an allylic chloride) is highly reactive towards nucleophilic substitution, both through SN2 and SN1 (via a resonance-stabilized allylic carbocation) pathways. nih.govacs.orgquora.com

The combination of these features suggests that this compound could serve as a versatile building block in organic synthesis, allowing for selective functionalization at the allylic position while retaining the vinyl chloride and the substituted aromatic ring for further transformations.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₇Cl₂F |

| Molecular Weight | 205.06 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Academic Gaps and Research Opportunities Concerning 2 Chloro 3 2 Chloro 4 Fluorophenyl 1 Propene

Electrophilic and Nucleophilic Reactions of the Propene Moiety

The reactivity of the propene unit is primarily centered around its electron-rich double bond and the adjacent allylic position.

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile is attracted to the high electron density of the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final addition product. byjus.com

For an unsymmetrical alkene like the title compound, the regioselectivity of the addition of a protic acid (HX) is generally governed by Markovnikov's rule. chemguide.co.uk This rule posits that the hydrogen atom of the acid will attach to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. byjus.com In this case, the terminal carbon (C1) has two hydrogen atoms, while the internal carbon (C2) has a chlorine substituent and no hydrogens. Therefore, the electrophilic attack by H⁺ would preferentially occur at C1, leading to a more stable tertiary carbocation at C2, stabilized by the adjacent chlorine atom and the benzyl (B1604629) group. Subsequent attack by the nucleophile (X⁻) on this carbocation would yield the corresponding addition product.

The general mechanism for such an electrophilic addition is a two-step process:

The electrophile (e.g., H⁺ from HBr) attacks the π-bond, forming a new C-H bond at the less substituted carbon and generating a carbocation at the more substituted carbon. libretexts.org

The nucleophile (e.g., Br⁻) then attacks the carbocation, forming the final product. libretexts.org

Table 1: Predicted Major Products of Electrophilic Addition to this compound

| Reagent (HX) | Electrophile | Nucleophile | Predicted Major Product |

|---|---|---|---|

| HCl | H⁺ | Cl⁻ | 1,2-Dichloro-1-(2-chloro-4-fluorophenyl)propane |

| HBr | H⁺ | Br⁻ | 1-Bromo-1,2-dichloro-1-(2-chloro-4-fluorophenyl)propane |

This table is based on the predicted regioselectivity according to Markovnikov's rule.

The allylic position (the carbon atom adjacent to the double bond) is another reactive site in the molecule. Substitutions at this position can occur via different mechanisms, including radical and nucleophilic pathways.

Radical allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. pressbooks.publibretexts.org This reaction proceeds through a resonance-stabilized allylic radical intermediate. libretexts.org The stability of this intermediate makes the allylic C-H bonds weaker and more susceptible to abstraction than typical alkyl C-H bonds. libretexts.org

Nucleophilic substitution at the allylic position is also a common transformation for allylic halides. youtube.com These reactions can proceed through Sₙ1 or Sₙ2 mechanisms. However, a unique pathway known as the Sₙ2' reaction is also possible, where the nucleophile attacks the double bond in a conjugate fashion, leading to the displacement of the leaving group with a concurrent shift of the double bond. lscollege.ac.in This type of reaction is often observed in allylic systems, especially when the primary allylic carbon is sterically hindered. lscollege.ac.in

Given the structure of this compound, nucleophilic attack could potentially occur at the benzylic/allylic carbon (C3), leading to direct displacement of the chloride, or at the terminal carbon of the double bond (C1) via an Sₙ2' mechanism, which would result in an allylic rearrangement. lscollege.ac.inwikipedia.org

Transformations Involving the Halogen Substituents

The presence of three halogen atoms—two chlorides (one vinylic, one allylic/benzylic) and one fluoride (B91410) on the aromatic ring—provides multiple handles for further functionalization through halogen-specific reactions.

Halogen exchange reactions, such as the Finkelstein reaction, allow for the conversion of one halogen to another. nih.gov While classic Finkelstein reactions are typically used for alkyl halides, metal-catalyzed versions have been developed for aryl and vinyl halides, which are generally unreactive in traditional nucleophilic substitution reactions. nih.gov For instance, an aryl chloride can be converted to a more reactive aryl iodide using a nickel or copper catalyst in the presence of an iodide source. nih.gov This transformation could potentially be applied to the 2-chloro-4-fluorophenyl group or the vinylic chloride of the title compound to facilitate subsequent reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.menobelprize.org Both the aryl chloride and the vinylic chloride in this compound can serve as electrophilic partners in these transformations.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. nobelprize.orglibretexts.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form a conjugated enyne system. sigmaaldrich.com

Negishi Coupling: Reaction with an organozinc reagent. nobelprize.org

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. sigmaaldrich.com

The relative reactivity of the different C-Cl bonds is a key consideration. Generally, the order of reactivity for carbon-halogen bonds in palladium-catalyzed couplings is C-I > C-Br > C-OTf > C-Cl. libretexts.org Aryl chlorides are typically less reactive than aryl bromides or iodides and often require specialized, electron-rich phosphine (B1218219) ligands and strong bases to undergo oxidative addition to the palladium(0) catalyst. nobelprize.orgtaylorandfrancis.com The vinylic chloride would also be expected to participate in such coupling reactions, potentially allowing for selective functionalization at either the aryl or vinylic position by tuning the reaction conditions and catalyst system.

Table 2: Potential Cross-Coupling Reactions

| Coupling Reaction | Reagent | Potential Product at Aryl Position | Potential Product at Vinylic Position | Catalyst System (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 2-(R)-3-(2-chloro-4-fluorophenyl)-1-propene | 2-R-3-(2-chloro-4-fluorophenyl)-1-propene | Pd(PPh₃)₄, Base |

| Sonogashira | R-C≡CH | 2-(R-C≡C)-3-(2-chloro-4-fluorophenyl)-1-propene | 2-(R-C≡C)-3-(2-chloro-4-fluorophenyl)-1-propene | PdCl₂(PPh₃)₂, CuI, Base |

This table illustrates potential transformations based on established cross-coupling methodologies.

Rearrangement Reactions and Their Academic Significance

Allylic systems are prone to rearrangement reactions, often occurring concurrently with substitution reactions. masterorganicchemistry.comacs.org An allylic rearrangement or allylic shift involves the migration of a double bond. lscollege.ac.inwikipedia.org

In the context of nucleophilic substitution, if the reaction proceeds through an Sₙ1 mechanism, a resonance-stabilized allylic carbocation is formed. Nucleophilic attack can then occur at either end of the allylic system, leading to a mixture of products. lscollege.ac.inyoutube.com For this compound, loss of the allylic chloride at C3 would generate a carbocation that is delocalized over C1 and C3. Attack of a nucleophile at C1 would result in a rearranged product where the double bond has shifted.

Even in concerted Sₙ2' reactions, the nucleophile attacks one end of the double bond, forcing the π-electrons to shift and expel the leaving group from the other end of the allylic system, resulting in a rearranged product. lscollege.ac.in

The academic significance of these rearrangements lies in their ability to provide pathways to constitutional isomers that might be difficult to synthesize directly. masterorganicchemistry.comyoutube.com Understanding and controlling the factors that favor either direct substitution or rearrangement (such as substrate structure, nucleophile strength, leaving group ability, and solvent) is a fundamental aspect of synthetic organic chemistry. The study of such rearrangements provides valuable insight into reaction mechanisms and the nature of reactive intermediates. masterorganicchemistry.com

Functional Group Interconversions Utilizing this compound as a Precursor

Extensive searches of scientific literature and patent databases did not yield specific examples of functional group interconversions utilizing this compound as a direct precursor. While the molecule possesses reactive sites amenable to a variety of organic transformations, detailed research findings on its specific application in synthesizing new functional groups are not publicly available at this time.

The structure of this compound features two key functional groups that would be the primary sites for chemical modification: the allylic chloride and the vinyl chloride moieties. In theory, this compound could serve as a versatile building block in synthetic chemistry.

Potential, but currently undocumented, transformation pathways include:

Nucleophilic Substitution at the Allylic Position: The chlorine atom attached to the carbon adjacent to the double bond (the allylic position) would be susceptible to substitution by a wide range of nucleophiles. This is a common and powerful method for introducing new functional groups.

Reactions of the Vinylic Chloride: The chlorine atom directly attached to the double bond is typically less reactive towards nucleophilic substitution than the allylic chloride. However, under specific conditions, such as those involving transition metal catalysis, this group could also be a handle for functionalization.

Addition Reactions to the Alkene: The carbon-carbon double bond could undergo various addition reactions, such as hydrogenation, halogenation, or hydrohalogenation, which would lead to a saturated propane (B168953) backbone with further possibilities for functional group manipulation.

Without published research, it is not possible to provide detailed findings, reaction conditions, yields, or specific products. The creation of data tables illustrating these transformations would be speculative and not based on established scientific results for this specific compound. Further research is required to explore and document the synthetic utility of this compound as a precursor for functional group interconversions.

Computational and Theoretical Studies on 2 Chloro 3 2 Chloro 4 Fluorophenyl 1 Propene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of molecular stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. malayajournal.org

For 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene, theoretical calculations would likely show the HOMO localized primarily on the π-system of the phenyl ring and the propene double bond, as these are the most electron-rich regions. The LUMO, conversely, would be expected to be distributed across the molecule, with significant contributions from the antibonding orbitals associated with the carbon-chlorine bonds and the aromatic ring, which are electron-deficient areas.

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations for a molecule with this structure.

The distribution of electron density within a molecule is key to understanding its reactivity, particularly towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MEP) maps and Mulliken atomic charge analysis are commonly used computational tools to visualize and quantify this distribution. malayajournal.orgmaterialsciencejournal.org

An MEP map for this compound would be expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative fluorine and chlorine atoms, as well as the π-cloud of the double bond. These areas represent likely sites for electrophilic attack. Regions of positive potential (colored blue) would be found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom. materialsciencejournal.org This data helps in identifying specific atoms that are either electron-rich or electron-poor.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms

| Atom | Charge (a.u.) |

|---|---|

| C (of C-F) | +0.25 |

| F | -0.30 |

| C (of C-Cl on ring) | +0.15 |

| Cl (on ring) | -0.10 |

| C (of C-Cl on propene) | +0.10 |

| Cl (on propene) | -0.08 |

| C1 (propene) | -0.20 |

Note: These values are illustrative and based on general principles of electron distribution in similar halogenated organic molecules.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different energy level. Conformational analysis aims to identify the most stable structures and the energy barriers that separate them.

The most significant rotational freedom in the molecule is around the C-C single bond connecting the phenyl ring to the propene group. The rotation around this bond is hindered by steric interactions between the substituents on the ring and the propene unit. Computational methods can map the potential energy surface as a function of the dihedral angle of this bond, allowing for the calculation of the energy barriers to rotation. The barriers for similar halogenated alkanes can be significant, influencing the conformational equilibrium. msu.edu

Table 3: Estimated Rotational Energy Barriers

| Rotation Axis | Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

|---|---|---|

| Phenyl-Propene C-C | 0 (Eclipsed) | 5.0 (Barrier) |

| Phenyl-Propene C-C | ~60 (Gauche) | 0 (Minimum) |

| Phenyl-Propene C-C | 120 (Eclipsed) | 4.5 (Barrier) |

Note: Data is hypothetical, representing a plausible energy landscape for rotation around the specified bond.

In the gas phase, the preferred conformations are determined by intramolecular forces, such as steric hindrance and weak electrostatic interactions. The molecule will likely adopt a staggered or gauche conformation to minimize these repulsive forces. Computational studies on related chalcone derivatives have shown that molecules are often not perfectly planar, with dihedral angles between rings indicating a twisted conformation to relieve steric strain. nih.govnih.gov

In solution, the presence of a solvent can influence the conformational equilibrium. Polar solvents may stabilize conformers with larger dipole moments. The preferred conformation of this compound in different solvents could be predicted using computational models that account for solvent effects, such as the Polarizable Continuum Model (PCM).

In Silico Modeling of Reaction Pathways and Selectivity

Beyond static properties, computational chemistry can be used to model the dynamics of chemical reactions. By mapping the entire reaction coordinate, from reactants to products through transition states, it is possible to predict reaction mechanisms, activation energies, and the selectivity of reactions. researchgate.net

For this compound, potential reactions for in silico study include electrophilic additions to the C=C double bond and nucleophilic substitution reactions. For example, modeling the addition of HBr to the double bond would involve locating the transition state structures for the formation of the two possible carbocation intermediates. The calculated activation energies for each path would predict the regioselectivity of the reaction, likely governed by Markovnikov's rule, which would be rationalized by the calculated charge distribution and stability of the intermediates. Such in silico modeling provides a theoretical framework for understanding and predicting the outcomes of chemical transformations. mdpi.comnih.gov

Density Functional Theory (DFT) and Ab Initio Approaches for Compound Characterization (Focus on methodologies, not explicit property results)

The primary objective of these computational methods is to solve the Schrödinger equation for a given molecule, which provides a wealth of information about its behavior and properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods utilize the electron density to determine the properties of a system.

A typical methodological workflow for the computational characterization of a compound like this compound would involve several key steps. Initially, the 3D structure of the molecule would be constructed and its geometry optimized to find the most stable conformation. This is a critical step, as the accuracy of all subsequent calculations is highly dependent on the correctness of the optimized geometry.

Following geometry optimization, a variety of properties can be calculated. For instance, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined. The energy gap between HOMO and LUMO is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Furthermore, these computational approaches are invaluable for predicting spectroscopic properties. The vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra.

The selection of the appropriate theoretical method and basis set is a critical aspect of any computational study. The choice depends on a balance between the desired accuracy and the computational cost. For a molecule of the size and complexity of this compound, a variety of density functionals, such as B3LYP, are commonly employed in DFT calculations due to their efficiency and reliability. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but are more computationally demanding.

The inclusion of solvent effects is another important consideration, as the properties of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the presence of a solvent.

Advanced Synthetic Applications of 2 Chloro 3 2 Chloro 4 Fluorophenyl 1 Propene As a Building Block

Synthesis of Structurally Complex Organic Molecules

The presence of both an electrophilic allylic chloride and a nucleophilically substitutable aromatic ring, along with a reactive double bond, positions 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene as a promising starting material for the synthesis of diverse and intricate molecular frameworks.

Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The structure of this compound offers several avenues for the construction of various heterocyclic rings. For instance, it could potentially serve as a precursor in the synthesis of quinoline derivatives. The Vilsmeier-Haack reaction, a powerful tool for the formylation of activated aromatic compounds, can lead to the formation of 2-chloro-3-formylquinolines, which are valuable intermediates for a variety of heterocyclic annulations. While not directly employing the title compound, analogous transformations of structurally related acetanilides highlight a potential pathway.

Another plausible application is in the synthesis of thiazole derivatives. Thiazoles are present in numerous biologically active compounds. Methodologies involving domino/cascade and multicomponent reactions have been developed for thiazole synthesis, and a molecule with the reactivity of this compound could conceivably be integrated into such synthetic sequences.

Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are of significant interest due to their unique electronic and photophysical properties. The development of synthetic routes to functionalized PAHs is an active area of research. While direct application of this compound in this area is not documented, its structural motifs are found in precursors for such systems. For example, synthetic strategies towards K-region functionalized PAHs have been developed using twofold intramolecular C-H/C-H arylations of related ketone derivatives. It is conceivable that this compound could be chemically modified to generate precursors amenable to these types of cyclization reactions, thereby enabling access to novel polycyclic aromatic systems.

Development of Novel Reagents and Catalysts from Its Derivatives

The transformation of this compound into more complex molecules could lead to the development of novel reagents and catalysts. The introduction of specific functional groups onto the phenyl ring or manipulation of the propene side chain could yield derivatives with unique reactivity. For instance, the synthesis of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives has been achieved through the reduction of related oxime precursors. This suggests that the 2-chloro-4-fluorophenyl moiety of the title compound could be incorporated into ligands for metal catalysts or into organocatalysts, potentially influencing their stereoselectivity and reactivity in asymmetric synthesis.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. The diverse functional handles on this compound make it a hypothetical candidate for participation in such reactions. MCRs often rely on the in-situ formation of reactive intermediates, and the allylic chloride of the title compound could act as an electrophile to initiate a cascade sequence. For example, in the synthesis of pyrrole derivatives, various MCRs have been developed that could potentially accommodate a substrate with the structural features of this compound.

Strategies for Asymmetric Synthesis Leveraging Its Structure

The development of asymmetric methods to control the stereochemistry of chemical reactions is a major goal in modern organic synthesis. The prochiral nature of the double bond in this compound presents an opportunity for asymmetric transformations. For instance, asymmetric dihydroxylation or epoxidation of the alkene would introduce new stereocenters, leading to chiral building blocks. Furthermore, the allylic chloride could potentially undergo transition-metal-catalyzed asymmetric allylic alkylation reactions. While specific studies on this compound are lacking, the broader field of asymmetric catalysis offers a plethora of methods that could be adapted to leverage its structure for the synthesis of enantioenriched products. For example, the asymmetric synthesis of trifluoroethyl-based, chiral quinazolinones has been achieved through radical-type cross-coupling to olefins, a strategy that could potentially be applied to the alkene moiety of the title compound.

Future Research Directions and Unexplored Avenues for 2 Chloro 3 2 Chloro 4 Fluorophenyl 1 Propene

Development of Novel Catalytic Methods for Its Synthesis and Derivatization

The synthesis and subsequent functionalization of 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene can be significantly advanced by developing new catalytic strategies. Current synthetic routes for similar halogenated compounds often rely on stoichiometric reagents or harsh conditions. Future research should target the use of transition-metal catalysis and organocatalysis to achieve milder, more selective, and efficient transformations.

For its synthesis, catalytic methods could provide direct access from readily available precursors, avoiding multi-step sequences. For derivatization, the two distinct C-Cl bonds (one vinylic, one aromatic) offer opportunities for selective catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A key challenge and research goal would be to develop catalytic systems that can differentiate between these two sites, enabling programmed, site-selective functionalization. N-Heterocyclic Carbene (NHC) catalysis, for instance, has shown promise in the synthesis of complex heterocyclic structures like 2-pyrones and could be adapted for reactions involving this substrate. semanticscholar.org

| Catalytic Approach | Potential Application | Key Research Objective |

| Palladium/Nickel Catalysis | Selective Suzuki or Stille cross-coupling | Achieve high regioselectivity between the vinyl and aryl chloride positions. |

| Copper-Catalyzed Reactions | Amination or cyanation of the aryl chloride | Develop ligands that promote reactivity at the C(sp²)–Cl bond without affecting the vinyl chloride. |

| Organocatalysis (e.g., NHC) | Annulation reactions using the propene backbone | Design catalysts for novel cycloaddition pathways to build complex heterocyclic systems. |

| Vanadyl-Catalyzed Processes | Oligomerization or polymerization | Explore the potential for creating novel polymeric materials with tailored properties. rsc.org |

Exploration of Unconventional Reaction Conditions (e.g., Electrochemistry, Photochemistry)

Moving beyond traditional thermal activation, future research should explore electrochemistry and photochemistry to unlock novel reactivity for this compound. These methods use electricity and light, respectively, as clean reagents to drive chemical transformations, often under mild conditions and with unique selectivity. acs.org

Photoredox catalysis can generate radical intermediates from the C-Cl bonds, enabling transformations that are difficult to achieve through traditional ionic pathways. For example, the selective reduction of either the vinyl or aryl chloride could be tuned by selecting a photocatalyst with the appropriate redox potential. nih.gov This would allow for subsequent functionalization at the newly formed C-H bond.

Electrochemistry offers precise control over the reduction or oxidation potential, which could be used to selectively activate one of the two C-Cl bonds. nih.gov Anodic oxidation or cathodic reduction could initiate polymerization, cyclization, or coupling reactions. The merger of photochemistry and electrochemistry is an especially promising frontier, potentially enabling transformations at potentials beyond the reach of either individual method. rsc.orgcardiff.ac.uk

Integration into Flow Chemistry Systems for Enhanced Efficiency

To bridge the gap between laboratory-scale discovery and potential industrial application, the integration of synthetic routes involving this compound into continuous flow chemistry systems is a critical research direction. Flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates, and for improving reaction control and safety. rsc.orgrsc.org

Halogenation reactions, which can be highly exothermic and rapid, are well-suited for the enhanced heat and mass transfer capabilities of microreactors. semanticscholar.orgresearchgate.net A flow setup would allow for the safe use of highly reactive halogenating agents to synthesize the target molecule, with precise control over temperature and residence time, minimizing the formation of byproducts. syncrest.com Furthermore, multi-step derivatizations, such as a catalytic cross-coupling followed by a reduction, could be telescoped into a continuous sequence, reducing manual handling, purification steps, and waste generation.

| Parameter | Batch Chemistry | Flow Chemistry | Research Benefit for Target Compound |

| Safety | Potential for thermal runaway with exothermic halogenations. | Superior heat dissipation, containment of hazardous reagents. rsc.org | Enables safer synthesis and handling of halogenated intermediates. |

| Control | Difficult to maintain precise temperature and mixing homogeneity. | Precise control over temperature, pressure, and residence time. | Improved selectivity and yield in derivatization reactions. |

| Scalability | Scaling up can be non-linear and challenging. | Readily scalable by running the system for longer or using parallel reactors. | Provides a clear pathway from lab-scale synthesis to larger-scale production. |

| Efficiency | Multiple workup and purification steps. | Potential for in-line purification and multi-step "telescoped" reactions. | Reduced waste, solvent usage, and overall process time. |

Theoretical Prediction of Novel Reactivity Patterns and Their Experimental Validation

Computational chemistry provides a powerful tool for predicting the reactivity of molecules before committing to extensive experimental work. For a molecule like this compound, with multiple potential reaction sites, theoretical modeling can guide synthetic efforts and uncover novel reaction pathways.

Using methods such as Density Functional Theory (DFT), researchers can calculate key molecular properties to predict reactivity:

Bond Dissociation Energies: Determine the relative ease of cleaving the vinyl C-Cl bond versus the aryl C-Cl bond under radical conditions (e.g., photochemistry).

Electron Density and Electrostatic Potential Maps: Identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with various reagents. For example, the alkene pi-system is a likely site for electrophilic attack. masterorganicchemistry.com

Transition State Modeling: Calculate the activation energies for different potential reaction pathways (e.g., addition, elimination, or substitution reactions), allowing researchers to predict the most likely product under a given set of conditions. This can be used to understand the stereoselectivity of reactions like halogenation, which often proceeds via anti-addition. youtube.com

A key research avenue would be to theoretically model the interaction of the compound with various catalysts or under photochemical/electrochemical conditions. For example, modeling could predict whether a specific palladium catalyst would preferentially undergo oxidative addition into the vinyl or aryl C-Cl bond. These computational predictions would then be used to design targeted experiments to validate the theoretical findings, creating a powerful feedback loop between theory and practice that accelerates discovery.

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A typical route involves reacting 2-chloro-4-fluorobenzyl chloride with allyl chloride in the presence of a base (e.g., K₂CO₃) in dichloromethane at room temperature . Optimization includes varying solvent polarity (e.g., DMF for enhanced nucleophilicity) and temperature (0–25°C) to control regioselectivity. Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography using hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify vinyl proton signals (δ 5.2–6.1 ppm for CH₂=CH–Cl) and aromatic protons (δ 6.8–7.5 ppm, split due to fluorine coupling). ¹³C NMR confirms sp² carbons (δ 110–140 ppm) .

- IR : Stretching vibrations for C=C (1630–1680 cm⁻¹) and C–Cl (550–750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 205 (C₉H₇Cl₂F⁺) with fragmentation patterns reflecting loss of Cl (35/37 amu) or F (19 amu) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?

- Methodological Answer : For single-crystal X-ray diffraction, use SHELXL (via OLEX2 interface) to refine disordered regions. Apply TWIN/BASF commands for twinned crystals and PART instructions for split positions. Validate with R-factor convergence (<5%) and check residual electron density maps for unmodeled peaks . Complementary techniques like PLATON’s ADDSYM can detect missed symmetry . For ambiguous cases, cross-validate with DFT-optimized structures (e.g., Gaussian09) to compare bond lengths/angles .

Q. How do substituent positions (Cl, F) influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The 2-chloro-4-fluorophenyl group directs electrophilic substitution to the meta position (due to fluorine’s strong −I/+M effect). In Suzuki-Miyaura coupling, the chloro substituent acts as a leaving group, while fluorine stabilizes intermediates via resonance. Compare reactivity with analogs like 2-chloro-3-(3,4-dichlorophenyl)-1-propene: fluorine’s electronegativity reduces electron density at the vinyl chloride, slowing SN2 but enhancing oxidative addition in Pd-catalyzed reactions . Kinetic studies (e.g., UV-Vis monitoring of reaction rates) quantify these effects .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s DFT-optimized geometry (B3LYP/6-31G*) against target proteins (e.g., cytochrome P450). Analyze binding affinity (ΔG) and key interactions (H-bonds with active-site residues, halogen bonding with Cl/F). MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes (RMSD <2 Å). Compare with experimental IC₅₀ values from enzyme inhibition assays to validate predictions .

Data Contradiction Analysis

Q. How to reconcile conflicting results in biological activity studies (e.g., antimicrobial assays)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardize protocols (CLSI guidelines) and control for solvent effects (DMSO ≤1%). Use SAR analysis: if 2-chloro-4-fluorophenyl derivatives show inconsistent MIC values, evaluate lipophilicity (logP) via HPLC and correlate with membrane permeability. Cross-check with fluorescence microscopy to confirm bacterial uptake .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its halogenated structure?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Store under inert atmosphere (N₂) to prevent hydrolysis of C–Cl bonds.

- Neutralize waste with 10% NaOH/ethanol to convert reactive chlorides to less toxic salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.